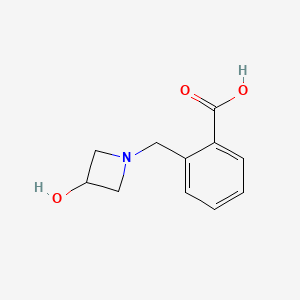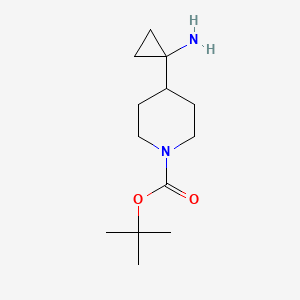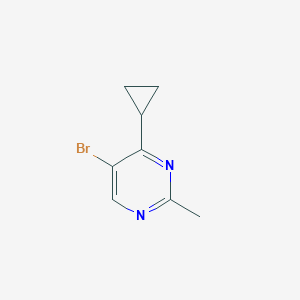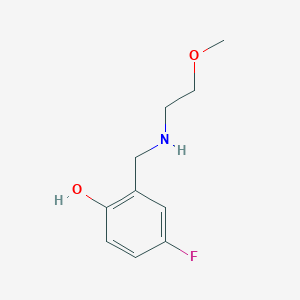
4-Bromo-1-chloro-6-fluoroisoquinoline
Overview
Description
Scientific Research Applications
Synthesis and Modification
4-Bromo-1-chloro-6-fluoroisoquinoline serves as a key intermediate in various synthetic pathways, particularly in the preparation of quinoline derivatives with potential applications in medicinal chemistry and materials science. The Knorr synthesis provides a method for preparing quinoline derivatives by condensing β-keto esters with bromoanilines, leading to compounds like 6-bromo-quinolin-2(1H)-one. This reaction highlights the utility of bromo-chloro-fluoroisoquinoline derivatives in constructing complex quinolines, which are valuable in pharmaceutical research (Wlodarczyk et al., 2011).
Additionally, the metal-free arylation and fluorination of diazo compounds in Brønsted acids have been explored to modify the isoquinoline-1,3-dione scaffold. This approach enables the introduction of various substituents, including bromo, chloro, and fluoro groups, into the isoquinoline core, demonstrating the versatility of halogenated isoquinolines in synthesizing carboxylic acid isosteres and building blocks for further chemical transformations (Golushko et al., 2019).
Halogen Exchange Reactions
Halogen/halogen displacement reactions, facilitated by silyl-mediated processes, are crucial for modifying halogenated heterocycles, including isoquinolines. This method allows for the selective replacement of chloro groups with bromo or iodo groups, thereby enabling the functionalization of compounds like 4-bromo-1-chloro-6-fluoroisoquinoline. Such reactions are essential for the diversification of heterocyclic compounds, which have widespread applications in drug development and materials chemistry (Schlosser & Cottet, 2002).
Antimicrobial and Antitumor Applications
Halogenated quinolines, including those with bromo, chloro, and fluoro substituents, have been explored for their antimicrobial and antitumor properties. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines has shown promise in antimicrobial drug discovery, indicating the potential of 4-bromo-1-chloro-6-fluoroisoquinoline derivatives in contributing to the development of new antibiotics (Flagstad et al., 2014). Furthermore, the structural modifications of isoquinoline derivatives have been linked to their activity against various cancer cell lines, underscoring the importance of halogenated isoquinolines in medicinal chemistry research (El-Agrody et al., 2012).
properties
IUPAC Name |
4-bromo-1-chloro-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEKCRCCDOUMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-6-fluoroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)



![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)

![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
